molecular formula C5H8BrNO B13882032 N-bromo-1-methylcyclopropane-1-carboxamide

N-bromo-1-methylcyclopropane-1-carboxamide

Cat. No.: B13882032
M. Wt: 178.03 g/mol
InChI Key: LEWDYKXIFXCFSN-UHFFFAOYSA-N
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Description

N-bromo-1-methylcyclopropane-1-carboxamide is a chemical compound known for its unique structure and reactivity It features a cyclopropane ring substituted with a bromine atom and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-bromo-1-methylcyclopropane-1-carboxamide typically involves the bromination of 1-methylcyclopropane-1-carboxamide. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions: N-bromo-1-methylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-bromo-1-methylcyclopropane-1-carboxamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N-bromo-1-methylcyclopropane-1-carboxamide involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group, facilitating nucleophilic substitution and elimination reactions. The cyclopropane ring’s strain energy also contributes to its reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • N-bromo-1-phenylcyclopropane-1-carboxamide
  • N-bromo-1-ethylcyclopropane-1-carboxamide
  • N-bromo-1-isopropylcyclopropane-1-carboxamide

Uniqueness: N-bromo-1-methylcyclopropane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs. The presence of the methyl group influences its steric and electronic properties, making it a valuable compound in synthetic chemistry .

Biological Activity

N-bromo-1-methylcyclopropane-1-carboxamide is a chemical compound notable for its unique cyclopropane structure, which includes a bromine atom and a carboxamide functional group. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₈BrN₃O. The presence of the bromine atom significantly influences its reactivity, enabling it to participate in various nucleophilic substitution reactions. The cyclopropane ring adds strain, which can facilitate chemical transformations, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitutions. The bromine atom can act as a leaving group in reactions with nucleophiles, leading to the formation of complex bicyclic structures. For instance, reactions with nitrogen ylides can yield products like 3-azabicyclo[3.1.0]hexan-2-one scaffolds, which have potential biological relevance .

Anti-inflammatory Effects

Research indicates that cyclopropane derivatives can exhibit anti-inflammatory activity. For example, compounds structurally related to this compound have been evaluated for their ability to reduce nitric oxide (NO) production in macrophages, a key marker of inflammation . Such studies suggest that this compound may also possess anti-inflammatory properties worth exploring.

Case Studies and Research Findings

Several studies have investigated the reactivity and potential biological applications of this compound and its analogs:

StudyFindings
Maslivetc et al. (2018) Described an unusual reaction involving intramolecular nucleophilic substitution using nitrogen ylides, leading to the formation of bicyclic structures .
Rubin et al. (2018) Explored the synthesis of cyclopropanes and their biological implications, highlighting the potential for developing new therapeutic agents .
BenchChem (2024) Noted the compound's utility in organic synthesis and its reactivity profile due to the presence of the bromine atom .

Properties

Molecular Formula

C5H8BrNO

Molecular Weight

178.03 g/mol

IUPAC Name

N-bromo-1-methylcyclopropane-1-carboxamide

InChI

InChI=1S/C5H8BrNO/c1-5(2-3-5)4(8)7-6/h2-3H2,1H3,(H,7,8)

InChI Key

LEWDYKXIFXCFSN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(=O)NBr

Origin of Product

United States

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